![molecular formula C24H25N3O3S B2406231 2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 610759-84-7](/img/structure/B2406231.png)
2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antioxidant Activities
A study on the preparation, characterization, and antioxidant determination of coumarin substituted heterocyclic compound has shown that derivatives exhibit high antioxidant activities. These compounds have demonstrated significant scavenging ability against stable DPPH radicals, indicating their potential as effective antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antimicrobial Properties
Research into coumarin-thiazole derivatives has revealed their significant biological activity, including antimicrobial properties. These derivatives have been found effective against a range of micro-organisms when incorporated into polymers and polymer composites, suggesting their use in antimicrobial coatings (El‐Wahab et al., 2014). Furthermore, various studies have synthesized and tested compounds for their antimicrobial activity, showing promising results against bacterial and fungal strains (Shankar et al., 2017; Merugu et al., 2020).
Applications in Materials
Derivatives have been explored for their application in materials science, particularly in corrosion inhibition and the enhancement of physical and mechanical properties of polymers. For example, benzothiazole derivatives have been studied for their corrosion inhibiting effects against steel in acidic solutions, demonstrating higher efficiency and stability than previously known inhibitors (Hu et al., 2016).
Mechanism of Action
Target of Action
The primary target of TCMDC-124009, also known as 2-amino-3-(benzo[d]thiazol-2-yl)-8-((3,3-dimethylpiperidin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one, is the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . PfAsnRS plays a crucial role in protein synthesis within the malaria parasite, making it a promising target for antimalarial drugs .
Mode of Action
TCMDC-124009 acts as a pro-inhibitor . It inhibits protein translation and activates the amino acid starvation response by forming an Asn-TCMDC-124009 adduct via enzyme-mediated production . This mechanism is referred to as reaction hijacking . The human AsnRS is much less susceptible to this reaction hijacking mechanism .
Biochemical Pathways
The inhibition of PfAsnRS by TCMDC-124009 disrupts the protein synthesis pathway in the malaria parasite. This disruption leads to an activation of the amino acid starvation response, which can cause cell death .
Pharmacokinetics
The compound has been described as having potent activity against parasite cultures, low mammalian cell toxicity, and a low propensity for resistance development , suggesting favorable pharmacokinetic properties.
Result of Action
The molecular and cellular effects of TCMDC-124009’s action include the inhibition of protein translation and the activation of the amino acid starvation response within the malaria parasite. These effects can lead to the death of the parasite .
Action Environment
The action, efficacy, and stability of TCMDC-124009 can be influenced by various environmental factors. For instance, the compound’s efficacy may be affected by the parasite’s resistance mechanisms. Tcmdc-124009 has been shown to have a low propensity for resistance development , suggesting that it may remain effective even in environments with high levels of drug resistance.
properties
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-8-[(3,3-dimethylpiperidin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-24(2)10-5-11-27(13-24)12-15-17(28)9-8-14-20(29)19(22(25)30-21(14)15)23-26-16-6-3-4-7-18(16)31-23/h3-4,6-9,28H,5,10-13,25H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJMYFCZFFUWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=NC5=CC=CC=C5S4)N)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.